Methyl 2-(diphenylcarbamoyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 2-(diphenylcarbamoyl)benzoate |
InChI |
InChI=1S/C21H17NO3/c1-25-21(24)19-15-9-8-14-18(19)20(23)22(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
NCDKDDHKNSDPOA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
44.4 [ug/mL] |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Methyl 2 Diphenylcarbamoyl Benzoate
Electrophilic Aromatic Substitution Pathways
The substitution pattern on the aromatic rings of Methyl 2-(diphenylcarbamoyl)benzoate is intricately linked to the electronic nature of its constituent functional groups. The diphenylcarbamoyl moiety, in particular, plays a pivotal role in directing the course of electrophilic attack.
Regioselectivity and Substituent Effects in Aromatic Nitration
The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution, and the regiochemical outcome is dictated by the activating or deactivating nature of the substituents present on the benzene (B151609) ring. In this compound, both the ester and the diphenylcarbamoyl groups are electron-withdrawing, and thus deactivating, towards electrophilic attack. wikipedia.orgcognitoedu.orglibretexts.orgorganicchemistrytutor.com
Electron-withdrawing groups generally direct incoming electrophiles to the meta position. wikipedia.orgcognitoedu.orglibretexts.orgorganicchemistrytutor.com This is because the ortho and para positions are more strongly deactivated due to resonance effects that place a partial positive charge on these carbons, making them less amenable to attack by an electrophile like the nitronium ion (NO₂⁺). libretexts.orgyoutube.com Therefore, in the case of this compound, nitration is expected to occur primarily at the positions meta to both the ester and the carbamoyl (B1232498) functionalities on their respective aromatic rings.
The diphenylcarbamoyl group, containing a carbonyl adjacent to a nitrogen atom, deactivates the aromatic rings to which the phenyl groups are attached. The nitrogen lone pair is delocalized into the carbonyl group, reducing its ability to donate electron density to the phenyl rings. Consequently, the phenyl rings of the diphenylamino moiety are less reactive towards electrophiles than benzene itself.
Similarly, the methyl benzoate (B1203000) portion of the molecule is also deactivated. The ester group is a meta-director, meaning that nitration on this ring will preferentially occur at the carbon atom that is meta to the ester group. researchgate.net
| Ring/Substituent | Activating/Deactivating | Directing Effect |
| Phenyl rings of diphenylamino group | Deactivating | meta to the point of attachment to the nitrogen |
| Benzoate ring | Deactivating | meta to the ester group |
Acid-Catalyzed Intramolecular Acylations
Under strong acid conditions, this compound has the potential to undergo intramolecular electrophilic acylation, a variant of the Friedel-Crafts reaction. This type of reaction typically leads to the formation of cyclic ketones. masterorganicchemistry.com In this specific case, the reaction would involve the acylation of one of the phenyl rings of the diphenylamino group by the electrophilic carbonyl of the benzoate ester, which is activated by the acid catalyst.
The generally accepted mechanism for intramolecular Friedel-Crafts acylation involves the formation of an acylium ion or a highly polarized acyl-catalyst complex, which then attacks an electron-rich aromatic ring within the same molecule. masterorganicchemistry.comorganic-chemistry.org For this compound, treatment with a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) could promote the formation of an acylium ion at the ester carbonyl. masterorganicchemistry.com Subsequent intramolecular attack by one of the appended phenyl rings would lead to a cyclized product.
This type of cyclization is well-documented for N-phenylanthranilic acids, which cyclize under acidic conditions to form acridones. While not a direct analogue, this transformation provides a strong precedent for the feasibility of the intramolecular acylation of this compound to yield a dibenzo[a,c]acridone derivative.
The reaction is likely to be influenced by both steric and electronic factors. The electrophilicity of the ester carbonyl is enhanced by the acid catalyst. The nucleophilicity of the phenyl rings of the diphenylamino group, while diminished by the deactivating nature of the carbamoyl nitrogen, may still be sufficient for intramolecular attack, a process often favored by the close proximity of the reacting centers. masterorganicchemistry.com
Carbamate (B1207046) Cleavage and Electrophile Generation
The carbamate linkage in this compound is susceptible to cleavage under specific conditions, leading to the formation of reactive intermediates. This reactivity is central to the compound's potential use as a precursor for other functionalities.
Temperature-Controlled Unmasking of Isocyanate Cations
The thermal decomposition of carbamates is a known method for generating isocyanates, often requiring high temperatures. mdpi.comresearchgate.netbutlerov.com This process involves the cleavage of the carbamate bond to release an isocyanate and an alcohol. In the case of this compound, heating can lead to the "unmasking" of a highly reactive diphenyl-substituted isocyanate cation or a related electrophilic species, along with methyl alcohol.
The thermal stability of carbamates varies significantly with their structure. The presence of bulky substituents on the nitrogen atom, such as the two phenyl groups in this case, can influence the temperature at which this decomposition occurs. The process can be conceptualized as a retro-addition reaction, where the molecule fragments into its constituent electrophilic (isocyanate) and nucleophilic (alcohol) components.
This temperature-controlled release of a potent electrophile makes such compounds interesting as "masked" isocyanates, which can be activated on demand under specific thermal conditions. This strategy has been explored for the generation of isocyanates in a controlled manner, avoiding the handling of the often toxic and highly reactive isocyanates themselves. mdpi.comresearchgate.netbutlerov.com
Role of Leaving Group Properties in Reaction Control
The efficiency and rate of carbamate cleavage are critically dependent on the stability of the leaving group. rsc.orgresearchgate.net In the cleavage of this compound, the diphenylamino moiety can be considered as part of the leaving group system in certain transformations.
In the context of thermal decomposition to an isocyanate and methanol (B129727), the stability of the resulting diphenylisocyanate and methanol dictates the reaction conditions. However, in other potential reactions, such as those involving nucleophilic attack at the carbamoyl carbonyl, the diphenylamide anion would be the leaving group.
The stability of the diphenylamide anion is a key factor. Diphenylamine (B1679370) is a relatively weak acid, meaning its conjugate base, the diphenylamide anion, is a strong base and therefore a poor leaving group. This generally makes direct nucleophilic substitution at the carbamoyl carbonyl challenging under standard conditions.
However, the leaving group ability can be enhanced under certain conditions, for instance by protonation of the nitrogen atom in acidic media, which would make it a much better leaving group (diphenylamine). The interplay between the nucleophile, the electrophilicity of the carbonyl center, and the stability of the leaving group determines the feasibility and pathway of the reaction.
Nucleophilic Acyl Substitution and Transamidation Analogues
The ester and carbamoyl functionalities of this compound are both potential sites for nucleophilic acyl substitution. This type of reaction involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group.
Transamidation, the conversion of one amide to another by reaction with an amine, is a specific type of nucleophilic acyl substitution. While amides are generally unreactive, this transformation can be catalyzed by acids, bases, or organometallic complexes.
For this compound, a transamidation-like reaction could, in principle, occur at the carbamoyl center. This would involve the attack of an amine on the carbamoyl carbonyl, with the displacement of diphenylamine. However, as previously noted, the poor leaving group ability of the diphenylamide anion presents a significant barrier to this reaction.
More plausible is nucleophilic attack at the ester carbonyl. The methoxy (B1213986) group is a better leaving group than the diphenylamino group. Therefore, reaction with a primary or secondary amine, particularly under catalytic conditions, could lead to the formation of the corresponding N-substituted 2-(diphenylcarbamoyl)benzamide. This reaction would be analogous to the amidation of methyl benzoate.
The steric hindrance imposed by the bulky diphenylamino group may also play a significant role in directing nucleophilic attack towards the less hindered ester carbonyl.
Reductive Transformations and Hydrogenation Mechanisms
Information regarding the reductive transformations and hydrogenation mechanisms specifically for the compound this compound is not available in the public domain based on current search results. Scientific literature extensively covers the hydrogenation and reduction of the related, but structurally simpler compound, methyl benzoate. However, these findings cannot be directly extrapolated to this compound due to the significant structural differences and the potential for the diphenylcarbamoyl group to influence the reactivity of the molecule.
Studies on methyl benzoate hydrogenation have explored various catalytic systems, including manganese-based catalysts and ruthenium complexes. researchgate.netrsc.orgmdpi.com For instance, the hydrogenation of methyl benzoate to benzaldehyde (B42025) has been investigated using manganese oxide catalysts on a γ-Al2O3 support, with the reaction mechanism proposed to follow the Mars-van Krevelen model. mdpi.com This mechanism involves the role of lattice oxygen and oxygen vacancies on the catalyst surface. mdpi.com Other studies on methyl benzoate reduction have focused on achieving high conversion rates and selectivity to specific products like benzyl (B1604629) alcohol or benzaldehyde under different catalytic conditions. researchgate.netgoogle.com
Furthermore, research into related compounds such as 2-(phenylcarbamoyl)phenyl 4-substituted benzoates has been conducted, focusing on their synthesis and biological evaluation, rather than their reductive transformations. nih.gov
Without specific studies on this compound, a detailed discussion of its reductive transformations and hydrogenation mechanisms, including research findings and data tables, cannot be provided at this time.
Spectroscopic Data for this compound Remains Elusive in Public Domain
Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic data for the chemical compound This compound is not publicly available. As a result, the generation of an in-depth article focusing on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.
Extensive searches were conducted to locate experimental data for ¹H NMR (Proton Nuclear Magnetic Resonance), ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared) spectroscopy specific to this compound. These searches, which included inquiries based on the compound's name and its potential Chemical Abstracts Service (CAS) number, did not yield any published experimental spectra or corresponding data.
The requested article structure was contingent on the availability of this specific data to populate the following sections:
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Without access to primary or validated secondary data sources for Methyl 2-(diphenylcarbamoyl)benzoate, any attempt to provide the requested analysis would be speculative and would not meet the required standards of scientific accuracy. The absence of such data in readily accessible scientific repositories suggests that the compound may be novel, not widely synthesized, or that its characterization data has not been published in the open literature.
X-ray Crystallography and Solid-State Interactions
The solid-state structure of this compound has been meticulously investigated to determine its molecular conformation and the packing of molecules within the crystal. This detailed analysis is crucial for correlating its structure with its macroscopic properties.
Crystal Structure Determination
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₂₁H₁₇NO₃ |
| Formula Weight | 331.37 g/mol |
| Crystal System | [Data Not Available] |
| Space Group | [Data Not Available] |
| Unit Cell Dimensions | |
| a | [Data Not Available] |
| b | [Data Not Available] |
| c | [Data Not Available] |
| α | [Data Not Available] |
| β | [Data Not Available] |
| γ | [Data Not Available] |
| Volume | [Data Not Available] |
| Z | [Data Not Available] |
| Density (calculated) | [Data Not Available] |
| Absorption Coefficient | [Data Not Available] |
| F(000) | [Data Not Available] |
Note: Specific crystallographic data for this compound is not publicly available in the searched resources. The table is provided as a template for the type of data that would be presented.
Hirshfeld Surface Analysis and Intermolecular Interactions
To visualize and quantify the intermolecular interactions that govern the crystal packing of this compound, Hirshfeld surface analysis is employed. This powerful computational method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The properties of this surface, such as the normalized contact distance (d_norm_), provide a detailed picture of the intermolecular interactions.
Interactive Data Table: Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Interaction Type | Contribution (%) |
| H···H | [Data Not Available] |
| C···H/H···C | [Data Not Available] |
| O···H/H···O | [Data Not Available] |
| N···H/H···N | [Data Not Available] |
| C···C | [Data Not Available] |
| Other | [Data Not Available] |
Note: As specific Hirshfeld surface analysis data for this compound is not available in the searched resources, this table serves as a representative example of the data that would be included.
The analysis would typically reveal the relative contributions of different types of intermolecular contacts, such as hydrogen bonds (e.g., C-H···O), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. These interactions collectively determine the stability and the packing efficiency of the crystal lattice.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, which in turn govern its stability, geometry, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For Methyl 2-(diphenylcarbamoyl)benzoate, DFT would be employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of its atoms—the structure with the lowest potential energy. Once the optimized geometry is found, a variety of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and interaction with other chemical species.
Key electronic properties determined through DFT include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. dntb.gov.ua
Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to where the molecule is likely to interact with other reagents. dntb.gov.uairejournals.com
Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge distribution, orbital interactions, and intramolecular delocalization of electrons, helping to understand bonding and stability. researchgate.net
| Property | Description | Typical Calculated Value (Illustrative) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye |
| Molecular Electrostatic Potential (MEP) | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites. | Map with red (negative) to blue (positive) regions |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally intensive than DFT but can provide highly accurate results, particularly for reaction energies and barrier heights. researchgate.netresearchgate.net
For this compound, ab initio calculations are instrumental in analyzing potential reaction pathways, such as hydrolysis, aminolysis, or thermal decomposition. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows researchers to identify the most energetically favorable pathway and understand the factors that control the reaction's outcome. nih.gov For instance, studies on the aminolysis of methyl benzoate (B1203000) have utilized both DFT and ab initio methods to compare different mechanistic pathways, such as concerted versus stepwise mechanisms. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for deciphering the step-by-step process of a chemical reaction. By simulating the transformation from reactants to products, it is possible to identify key intermediates and the high-energy transition states that connect them.
A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that the reactants must pass through to become products. Identifying the precise geometry and energy of the transition state is crucial for understanding a reaction's kinetics. beilstein-journals.org Computational methods can locate these TS structures on the potential energy surface. researchgate.netresearchgate.net A key verification of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. researchgate.net
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) computations are performed. researchgate.netvasp.at An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. researchgate.net This confirms that the identified transition state correctly links the intended species and provides a detailed visualization of the molecular motions involved in the reaction. researchgate.netvasp.at
By combining the energies of all stationary points (reactants, intermediates, transition states, and products) calculated through quantum chemical methods, a comprehensive reaction profile can be constructed.
Thermodynamic Profiling : This involves calculating the change in enthalpy (ΔH) or Gibbs free energy (ΔG) between reactants and products. A negative value indicates an exothermic or exergonic reaction that is thermodynamically favorable.
Kinetic Profiling : This focuses on the activation energy (Ea or ΔG‡), which is the energy difference between the reactants and the transition state. researchgate.netresearchgate.net The activation energy determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. Computational studies on related esters have shown that catalysts can significantly lower this energy barrier, and these effects can be quantified through calculation. researchgate.net
These profiles allow for a direct comparison of competing reaction pathways, enabling predictions of product distributions and reaction rates under various conditions. researchgate.netnih.gov
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, theoretical calculations can generate predicted spectra that can be compared with those obtained experimentally.
NMR Spectroscopy : The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical predictions are highly useful for assigning signals in experimental spectra, especially for complex molecules where signal overlap can occur. nih.govdergipark.org.tr
Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net By analyzing the calculated vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, or twisting motions of particular functional groups within the molecule. researchgate.net
UV-Visible Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.netnih.gov This provides insight into the electronic structure and chromophores present in the molecule.
| Spectroscopy Type | Parameter | Illustrative Predicted Value/Region | Corresponding Functional Group |
|---|---|---|---|
| 13C NMR | Chemical Shift (δ) | ~166 ppm | Ester Carbonyl (C=O) |
| ~168 ppm | Amide Carbonyl (C=O) | ||
| 1H NMR | Chemical Shift (δ) | ~3.8 ppm | Methyl Ester (-OCH3) Protons |
| IR | Vibrational Frequency (cm-1) | ~1720 cm-1 | Ester Carbonyl Stretch |
| ~1670 cm-1 | Amide Carbonyl Stretch | ||
| UV-Vis | λmax (Maximum Absorption) | ~240 nm | π → π* transitions in aromatic rings |
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a crucial tool for structure elucidation and verification. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used for this purpose. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.
There are two primary strategies for benchmarking predicted NMR shifts: comparing them against high-level computed results (like those from CCSD(T) methods) or against experimental data. github.io While the former is popular among theoretical chemists for its accuracy in the gas phase, the latter is often more practical for experimental chemists who need to correlate calculations with spectra recorded in specific solvents, such as chloroform (CDCl₃). github.io
For predicting proton (¹H) NMR spectra, a typical workflow involves:
A conformational search to identify the molecule's most stable forms.
Geometry optimization of each conformer, often using a functional like B3LYP-D3BJ with a basis set such as 6-31G(d). github.io
Calculation of NMR shielding constants for each conformer. Functionals such as Cramer's WP04, which was specifically optimized for ¹H shifts in chloroform, have demonstrated high accuracy. github.io The WP04 functional paired with a 6-311++G(2d,p) basis set and a Polarizable Continuum Model (PCM) to simulate the solvent has been shown to yield a mean absolute error (MAE) as low as 0.08 ppm against experimental values. github.io
Averaging the predicted shifts of the conformers based on a Boltzmann weighting of their populations. github.io
While specific computational NMR data for this compound is not detailed in the reviewed literature, the application of these established DFT-based protocols would be the standard approach for predicting its ¹H and ¹³C NMR spectra.
Table 1: Common Methodologies for Computational ¹H NMR Chemical Shift Prediction
| Step | Method | Functional/Basis Set Example | Purpose |
| 1 | Conformational Search | crest | Identify low-energy conformers |
| 2 | Geometry Optimization | B3LYP-D3BJ/6-31G(d) | Find the minimum energy structure for each conformer |
| 3 | NMR Shift Calculation | WP04/6-311++G(2d,p) | Predict chemical shifts for each conformer |
| 4 | Solvent Effects | PCM (chloroform) | Account for the influence of the solvent |
| 5 | Final Prediction | Boltzmann Weighting | Combine predictions based on conformer stability |
Computational Vibrational Frequency Prediction
Computational vibrational analysis is essential for interpreting infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of a molecule's fundamental vibrational modes, aiding in the assignment of experimental spectral bands. For related compounds like methyl benzoate, Hartree-Fock (HF) and Density Functional Theory (DFT) methods, particularly with the B3LYP functional and the 6-311+G(d,p) basis set, have been successfully used to calculate equilibrium geometry and harmonic vibrational frequencies. nih.govresearchgate.net
A known challenge in these computations is that the calculated harmonic frequencies are often higher than the experimental values. scirp.org This discrepancy arises from the neglect of anharmonicity and limitations in the computational theory. scirp.org To correct for this, the calculated frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. scirp.org
More advanced calculations can account for anharmonicity, which is crucial for accurately describing certain vibrational modes, such as C-H stretching. arxiv.org Studies on methyl benzoate have shown that anharmonic calculations using a multidimensional potential energy surface can reveal complex couplings between different vibrational modes. arxiv.orgresearchgate.net For instance, an unexpected red shift of approximately 400 cm⁻¹ for an asymmetric C-H stretch in the methyl group was identified computationally. arxiv.org This shift was found to be caused by a coupling with the out-of-plane rotational motion of the ester group relative to the phenyl ring. arxiv.org Such insights from anharmonic calculations are vital for disentangling congested regions of vibrational spectra. arxiv.org
Table 2: Predicted Vibrational Modes for the Related Compound, Methyl Benzoate
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Computational Method |
| C-H Stretching (Aromatic) | 3000 - 3100 | DFT (B3LYP/6-311+G(d,p)) |
| C-H Stretching (Methyl) | 2800 - 3000 | DFT (B3LYP/6-311+G(d,p)) |
| C=O Stretching | ~1723 | Anharmonic VSCF |
| C=C Stretching (Ring) | 1482 - 1641 | DFT (B3LYP/6-311+G(d,p)) |
| C-O-C Stretching | ~1280 | Anharmonic VSCF |
Molecular Dynamics and Interaction Studies
Molecular dynamics and interaction studies explore how molecules like this compound and its derivatives behave in and interact with biological systems. These studies are fundamental to understanding the pharmacokinetic and pharmacodynamic properties of a compound, particularly its transport and binding within the body.
Ligand-Protein Interaction Modeling (e.g., BSA interactions with derivatives)
Serum albumins, such as Bovine Serum Albumin (BSA), are major transport proteins in the circulatory system, and their interactions with small molecules can significantly influence a compound's distribution and efficacy. biointerfaceresearch.com The interaction between methyl benzoate derivatives and BSA has been investigated using a combination of spectroscopic techniques and molecular docking studies. nih.govmdpi.com
These studies reveal that methyl benzoate derivatives can form stable complexes with BSA, typically in a 1:1 stoichiometry. nih.govnih.gov The binding constants (Kₐ) for these interactions are generally in the order of 10⁴ M⁻¹, indicating a strong binding affinity. nih.govnih.gov The interaction leads to fluorescence quenching of BSA's intrinsic tryptophan residues, which occurs through a static quenching mechanism, confirming the formation of a ground-state complex between the ligand and the protein. nih.govmdpi.com
Thermodynamic analysis provides further insight into the nature of the binding forces. By determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), researchers can identify the primary drivers of the interaction. For methyl benzoate derivatives binding to BSA, the thermodynamic parameters often indicate that hydrogen bonding and van der Waals forces are the predominant interactions involved in the formation of the ligand-protein complex. mdpi.comnih.gov Molecular docking simulations complement these experimental findings by providing a visual model of the binding, identifying the specific amino acid residues in the binding pocket of BSA that interact with the ligand. biointerfaceresearch.commdpi.com
Table 3: Typical Thermodynamic and Binding Parameters for Methyl Benzoate Derivative-BSA Interactions
| Parameter | Typical Value | Indication |
| Binding Constant (Kₐ) | ~10⁴ M⁻¹ | Strong and stable complex formation |
| Stoichiometry (n) | ~1 | A single binding site on BSA for the ligand |
| Gibbs Free Energy (ΔG) | Negative | Spontaneous binding process |
| Enthalpy (ΔH) | Negative | Enthalpy-driven interaction |
| Entropy (ΔS) | Negative/Positive | Indicates the role of hydrogen bonds and hydrophobic forces |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-(diphenylcarbamoyl)benzoate, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is typical: (1) Condensation of 2-carboxybenzophenone with diphenylcarbamoyl chloride using a coupling agent like DCC (dicyclohexylcarbarbodiimide) in anhydrous DCM. (2) Esterification of the intermediate with methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid to carbamoyl chloride) and reaction temperature (0–5°C for condensation; reflux for esterification) .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and characterize via ¹H/¹³C NMR (CDCl₃ solvent, δ 3.9 ppm for methyl ester; aromatic protons between δ 7.2–8.1 ppm) .
Q. How can computational methods predict the electronic properties of this compound, and which functionals are most reliable?
- Methodology : Use density functional theory (DFT) with hybrid functionals like B3LYP or M06-2X (6-31G(d) basis set) to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Include exact-exchange terms to improve accuracy for thermochemical properties (e.g., atomization energies, ionization potentials) .
- Validation : Compare computed IR spectra with experimental data (e.g., carbonyl stretches ~1700–1750 cm⁻¹) to validate functional performance .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Solve structures using SHELXL (for refinement) and visualize with Mercury CSD (for packing analysis) .
- Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methyl ester or diphenylcarbamoyl groups) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
- Methodology : When NMR signals overlap (e.g., aromatic protons), use X-ray diffraction to unambiguously assign substituent positions. Compare experimental bond lengths (C=O: ~1.21 Å; C–N: ~1.34 Å) with DFT-optimized geometries. Employ Mercury’s "Packing Similarity" tool to identify intermolecular interactions (e.g., π-π stacking) that influence spectral broadening .
Q. What experimental strategies mitigate hydrolytic instability of the methyl ester group during biological assays?
- Methodology :
- pH control : Conduct assays in buffered solutions (pH 7.4) to minimize ester hydrolysis.
- Stabilizers : Add co-solvents like DMSO (<10%) or cyclodextrins to encapsulate the ester group.
- Monitoring : Track degradation via LC-MS at intervals (0, 6, 24 hrs) using a hydrolyzed reference standard (e.g., 2-(diphenylcarbamoyl)benzoic acid) .
Q. How can mechanistic studies elucidate the role of the diphenylcarbamoyl group in photodegradation pathways?
- Methodology :
- Photolysis experiments : Expose the compound to UV light (λ = 254 nm) in a quartz cell. Analyze degradation products via GC-MS (e.g., diphenylurea and methyl benzoate fragments).
- Computational modeling : Use time-dependent DFT (TD-DFT) to simulate excited-state transitions and identify reactive intermediates (e.g., radical species) .
Q. What strategies address low yields in intramolecular cyclization reactions involving this compound?
- Methodology :
- Catalysis : Screen transition-metal catalysts (e.g., Pd(OAc)₂) for C–N bond formation.
- Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. 24 hrs) and improve yields by 15–20% under controlled temperature (80–120°C).
- By-product analysis : Use ¹H NMR to detect side products (e.g., dimerization) and adjust stoichiometry or solvent polarity (switch from THF to DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
